tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1624261-43-3 . It has a molecular weight of 343.06 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 343.06 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis of Substituted tert-Butyl Piperidine Derivatives
Tert-Butyl 4,4-dibromopiperidine-1-carboxylate is utilized in the stereoselective synthesis of substituted tert-butyl piperidine derivatives. For instance, reactions with L-selectride in anhydrous tetrahydrofuran yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yields (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Anticancer Drugs
This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. It undergoes various reactions like nucleophilic substitution and oxidation to synthesize important intermediates for drugs targeting pathways crucial in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors
This compound is important in synthesizing inhibitors of protein tyrosine kinase Jak3. A proposed synthesis process includes steps like SN2 substitution and oxidation, providing an efficient approach for industrial-scale production (Chen Xin-zhi, 2011).
Synthesis Route for CDK9 Inhibitors
This compound is also involved in the synthesis of CDK9 inhibitors and Ibrutinib, used to treat tumor viruses. The synthesis involves steps like Boc anhydride protection, oxidation, and reduction, offering valuable references for the synthesis of these inhibitors (Hu, Zhao, Zou, Yang, & Zheng, 2019).
α-Amino Acid Synthesis
Tert-butyl piperidine derivatives, including this compound, are used in the synthesis of protected α-amino acids through reactions with Grignard reagents (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
Mild and Efficient Synthesis of Boc-Protected Amines
It plays a role in the Curtius rearrangement process, where carboxylic acids react to form tert-butyl carbamate, a protected amine, useful in various chemical syntheses (Lebel & Leogane, 2005).
Safety and Hazards
The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4,4-dibromopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAYOVUDZSXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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